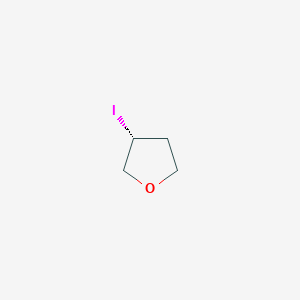

(R)-3-Iodo-tetrahydrofuran

Descripción

Importance of Enantiomerically Pure Tetrahydrofuran (B95107) Derivatives in Chemical Research

The tetrahydrofuran (THF) ring is a prevalent structural motif found in a vast array of natural products and pharmaceuticals, contributing significantly to their biological profiles. sci-hub.seresearchgate.netmdpi.com The stereochemistry of substituents on the THF ring is often crucial for its interaction with biological targets. Consequently, the synthesis of enantiomerically pure tetrahydrofuran derivatives is of paramount importance in medicinal chemistry and drug discovery. sci-hub.se These chiral THF units serve as key intermediates in the synthesis of a wide range of biologically active molecules, including antiviral agents, antibiotics, and other therapeutics. sci-hub.senih.gov

The development of synthetic methodologies to access these chiral building blocks has been an active area of research. nih.govacs.orgacs.org Strategies often involve the use of chiral starting materials or the application of asymmetric catalysis to introduce stereocenters with high fidelity. tandfonline.comresearchgate.net The resulting enantiomerically pure THF derivatives are not only integral to total synthesis endeavors but also serve as valuable probes for studying biological processes.

Strategic Utility of Organoiodine Compounds in Asymmetric Synthesis

Organoiodine compounds, particularly those possessing chirality, play a strategic role in asymmetric synthesis. nih.govanr.fr The carbon-iodine bond, being the least electronegative and most polarizable among the carbon-halogen bonds, exhibits unique reactivity. researchgate.net This property makes organoiodides excellent substrates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. uni-giessen.debeilstein-journals.org

In the realm of asymmetric synthesis, chiral organoiodine compounds can act as precursors to highly reactive intermediates under mild conditions. tcichemicals.com The development of chiral hypervalent iodine reagents has opened new avenues for enantioselective transformations, functioning as powerful and chemoselective oxidizing agents. tcichemicals.comresearchgate.netbenthamdirect.com These reagents have proven effective in a range of asymmetric oxidations and dearomatization reactions. tcichemicals.comresearchgate.net Furthermore, the use of iodine-based catalysts is gaining traction as a more environmentally benign alternative to some transition metal catalysts. benthamdirect.comresearchgate.netjst.go.jp The strategic incorporation of an iodine atom into a chiral scaffold, as seen in (R)-3-Iodo-tetrahydrofuran, therefore provides a versatile handle for subsequent stereospecific functionalization, enabling the efficient construction of complex, enantiomerically pure molecules.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3R)-3-iodooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO/c5-4-1-2-6-3-4/h4H,1-3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIQORJIKOPRCG-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680193 | |

| Record name | (3R)-3-Iodooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873063-62-8 | |

| Record name | (3R)-3-Iodooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 3 Iodo Tetrahydrofuran and Its Chiral Analogs

Enantioselective Construction of the Tetrahydrofuran (B95107) Core with Directed Iodination

The direct and enantioselective formation of the tetrahydrofuran ring coupled with the introduction of an iodine atom at a specific position represents a highly efficient approach to chiral 3-iodo-tetrahydrofuran derivatives. These methods often rely on powerful catalytic systems that can orchestrate the cyclization and iodination in a single, stereocontrolled step.

Asymmetric iodocyclization has emerged as a powerful tool for the synthesis of chiral cyclic ethers. These reactions typically involve the activation of an alkene by an electrophilic iodine species, followed by intramolecular attack by a nucleophilic oxygen atom. The use of chiral catalysts or reagents ensures that this process occurs with high enantioselectivity.

A notable strategy involves the combination of a copper-catalyzed asymmetric Henry (nitroaldol) reaction with a subsequent iodocyclization. The Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde, can be rendered highly enantioselective through the use of chiral copper catalysts. mdpi.comnih.govbuchler-gmbh.com This reaction provides access to chiral β-nitro alcohols, which are versatile synthetic intermediates. mdpi.com

For the synthesis of tetrahydrofuran precursors, an α,β-unsaturated aldehyde can be reacted with a nitroalkane in the presence of a chiral copper catalyst to generate a γ,δ-unsaturated nitroalkane. Subsequent reduction of the nitro group to an amine, followed by diazotization and hydrolysis, can yield the corresponding γ,δ-unsaturated alcohol. This chiral alcohol is then subjected to an iodocyclization reaction, where an electrophilic iodine source promotes the formation of the tetrahydrofuran ring with concomitant incorporation of iodine. The stereochemistry established in the initial asymmetric Henry reaction directs the stereochemical outcome of the cyclization, leading to the desired enantiomer of the 3-iodo-tetrahydrofuran derivative.

Recent advancements have demonstrated that the enantioselectivity of iodocyclization reactions can be controlled by the use of specific additives in conjunction with a chiral catalyst. nih.govresearchgate.net For instance, in the synthesis of nucleoside analogs, which often contain a tetrahydrofuran-like core, the stereochemical outcome at the anomeric carbon can be directed by the choice of an additive. nih.govresearchgate.net

In a reported method, the use of sodium iodide (NaI) as an additive in a phosphine-catalyzed reaction favored the formation of the β-nucleoside, while the use of triphenylphosphine (B44618) sulfide (B99878) (PPh₃S) led to the α-anomer. nih.gov This additive-controlled stereodivergence offers a powerful method for accessing different stereoisomers from a common precursor. Although not directly applied to (R)-3-Iodo-tetrahydrofuran in the cited literature, this principle can be extended to the enantioselective iodocyclization of appropriate γ,δ-unsaturated alcohols. The additive can influence the nature of the active iodine species or interact with the catalyst-substrate complex to favor one stereochemical pathway over the other.

N-Iodosuccinimide (NIS) is a widely used electrophilic iodine source for initiating cyclization reactions. researchgate.netsemanticscholar.orgnih.gov The reaction proceeds through the activation of a double bond by the iodonium (B1229267) ion generated from NIS, followed by intramolecular nucleophilic attack by a hydroxyl group. researchgate.net The stereoselectivity of this process can be controlled by the substrate's inherent chirality or by the use of a chiral catalyst.

In the context of synthesizing this compound, a chiral γ,δ-unsaturated alcohol would be the key starting material. The reaction with NIS would lead to the formation of the iodinated tetrahydrofuran ring. The stereochemistry of the final product is dependent on the geometry of the double bond and the pre-existing stereocenter in the alcohol, often proceeding through a chair-like transition state to minimize steric interactions.

Iodo-etherification is a specific type of iodocyclization that involves the reaction of a homoallylic alcohol with an electrophilic iodine source to form a substituted tetrahydrofuran. When the homoallylic alcohol is chiral, the iodo-etherification can proceed with high stereospecificity, meaning the stereochemistry of the starting material directly determines the stereochemistry of the product.

For the synthesis of this compound, a chiral homoallylic alcohol with the appropriate stereochemistry at the hydroxyl-bearing carbon is required. The reaction with an iodine source like iodine (I₂) and a base (e.g., sodium bicarbonate) leads to the formation of the tetrahydrofuran ring. The reaction is believed to proceed through an iodonium ion intermediate, which is then attacked by the hydroxyl group in an anti-fashion, leading to a predictable stereochemical outcome.

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral molecules. Sugars, amino acids, and terpenes are common examples. For the synthesis of this compound, one could envision starting from a chiral precursor derived from the chiral pool that already contains the required stereocenter.

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recycled. sigmaaldrich.com An achiral homoallylic alcohol could be esterified with a chiral auxiliary. Subsequent iodocyclization would proceed under the stereodirecting influence of the auxiliary. Finally, removal of the auxiliary would afford the enantiomerically enriched this compound.

Chiral Pool and Auxiliary-Based Approaches

Derivatization of Enantiomerically Pure Alcohols to Iodo-Compounds

A primary route to this compound involves the direct conversion of an enantiomerically pure alcohol precursor. The Mitsunobu reaction is a powerful and widely utilized method for the stereospecific conversion of primary and secondary alcohols into a variety of functional groups, including iodides. organic-chemistry.orgwikipedia.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center, which is a consequence of the S_N2 reaction mechanism. chemistrysteps.com This makes it an ideal method for synthesizing this compound from the readily available (S)-tetrahydrofuran-3-ol.

The reaction typically employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgbyjus.com The process begins with the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine (B1666868) intermediate. This intermediate then deprotonates the nucleophile, in this case, an iodide source like hydrogen iodide or zinc iodide, and the alcohol. The resulting alkoxyphosphonium salt is a highly effective leaving group. The iodide anion then displaces this leaving group in a classic S_N2 fashion, leading to the desired iodo-compound with inverted stereochemistry. chemistrysteps.com

| Parameter | Condition |

| Starting Material | (S)-Tetrahydrofuran-3-ol |

| Reagents | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Iodide source (e.g., I₂, CH₃I, ZnI₂) |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂) |

| Temperature | 0 °C to room temperature |

| Stereochemical Outcome | Inversion of configuration |

| Product | This compound |

This interactive table summarizes the typical conditions for the Mitsunobu iodination of a secondary alcohol.

Synthesis from Enantiomeric Lactone Acids

Enantiomerically pure lactones are valuable chiral pool starting materials for the synthesis of a variety of chiral compounds. (S)-3-hydroxy-γ-butyrolactone, which can be derived from L-malic acid, serves as a key precursor for the synthesis of this compound. google.comnih.gov The synthetic strategy involves the reduction of both the lactone and the carboxylic acid functionalities to yield a triol, followed by selective functionalization and cyclization.

The synthesis commences with the reduction of (S)-3-hydroxy-γ-butyrolactone to the corresponding (S)-1,2,4-butanetriol. wikipedia.orgchemdad.com This transformation can be achieved using reducing agents such as borane-dimethyl sulfide complex or sodium borohydride. The resulting chiral triol possesses three hydroxyl groups of differing reactivity. The primary hydroxyl group at the C4 position and the secondary hydroxyl group at the C2 position are poised for a subsequent intramolecular cyclization to form the tetrahydrofuran ring. This cyclization is typically acid-catalyzed, for instance, with p-toluenesulfonic acid, to yield (S)-tetrahydrofuran-3-ol. wikipedia.org Following the synthesis of (S)-tetrahydrofuran-3-ol, the introduction of the iodo-substituent with inversion of configuration can be accomplished via the Mitsunobu reaction as described in the previous section.

| Step | Starting Material | Key Reagents | Product |

| 1 | (S)-3-hydroxy-γ-butyrolactone | Borane-dimethyl sulfide or NaBH₄ | (S)-1,2,4-Butanetriol |

| 2 | (S)-1,2,4-Butanetriol | p-Toluenesulfonic acid (PTSA) | (S)-Tetrahydrofuran-3-ol |

| 3 | (S)-Tetrahydrofuran-3-ol | PPh₃, DEAD, I₂ | This compound |

This interactive table outlines the synthetic sequence from an enantiomeric lactone acid to the target iodo-compound.

Transition Metal-Catalyzed Routes for Chiral Tetrahydrofurans with Potential for Iodination

Transition metal catalysis offers powerful and versatile methods for the construction of carbon-carbon and carbon-oxygen bonds, providing access to complex molecular architectures such as chiral tetrahydrofurans.

Palladium-Catalyzed C-C and C-O Bond Formations

Palladium-catalyzed reactions have been extensively developed for the synthesis of substituted tetrahydrofurans. organic-chemistry.org A notable method involves the reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides. chemistrysteps.com This transformation stereoselectively affords trans-2,5- and trans-2,3-disubstituted tetrahydrofurans. The reaction proceeds through the formation of a Pd(Ar)(OR) intermediate, followed by an intramolecular insertion of the olefin. While this method does not directly yield a 3-iodo-tetrahydrofuran, it provides a pathway to chiral tetrahydrofuran scaffolds that could be further functionalized. For instance, the use of an iodo-substituted aryl or vinyl halide could introduce an iodine atom into the product, which could then be subjected to further transformations.

Recent advancements in palladium catalysis have also focused on intramolecular C-O bond formation. researchgate.netmit.edu These reactions typically involve the coupling of an alcohol with a tethered alkyl or aryl halide. The use of specialized phosphine (B1218219) ligands is often crucial for achieving high yields and selectivity. mit.edu A synthetic strategy could be envisioned where a chiral precursor containing both a hydroxyl group and an iodoalkene moiety undergoes a palladium-catalyzed cyclization to form an iodinated tetrahydrofuran derivative.

Nickel-Catalyzed Asymmetric C(sp³)-H Functionalization of Oxacycles

The direct functionalization of C(sp³)-H bonds is a highly sought-after transformation in organic synthesis. Nickel-catalyzed asymmetric C(sp³)-H functionalization of oxacycles has emerged as a promising strategy for the construction of enantiomerically enriched tetrahydrofuran derivatives. thieme-connect.de These reactions often employ a combination of a nickel catalyst and a photoredox catalyst to activate the otherwise inert C-H bond. nih.gov This allows for the coupling of the tetrahydrofuran ring with various partners, such as aryl halides.

While the direct nickel-catalyzed iodination of a C(sp³)-H bond in tetrahydrofuran is still a developing area, the existing methodologies for arylation and alkylation demonstrate the potential of this approach. A hypothetical route to an iodinated chiral tetrahydrofuran could involve the coupling of a pre-functionalized tetrahydrofuran with an iodine-containing coupling partner. Alternatively, ongoing research into nickel-catalyzed C-H activation may lead to direct and enantioselective methods for the introduction of an iodine atom at the C3 position of the tetrahydrofuran ring. researchgate.net

Radical-Mediated Cyclization Strategies for Tetrahydrofuran Derivatives

Radical cyclizations are powerful reactions for the formation of cyclic systems and are often characterized by mild reaction conditions and high functional group tolerance. byjus.com

Diastereoselectivity in Radical Cyclization

The stereochemical outcome of radical cyclization reactions is a critical aspect of their application in asymmetric synthesis. The diastereoselectivity of these reactions is often governed by the conformation of the transition state, with a preference for the formation of five- and six-membered rings. rsc.org The presence of existing stereocenters in the substrate can strongly influence the facial selectivity of the radical attack on the multiple bond, leading to high levels of diastereoselectivity.

Atom-transfer radical cyclization (ATRC) is a particularly relevant method for the synthesis of halogenated tetrahydrofurans. nih.gov In this process, a radical is generated from an alkyl halide, which then undergoes an intramolecular cyclization onto a tethered alkene or alkyne. The resulting cyclized radical then abstracts a halogen atom from a donor molecule, propagating the radical chain and yielding the halogenated product. For example, the cyclization of an acyclic precursor containing an iodo-substituent and a double bond can lead to the formation of an iodinated tetrahydrofuran with a specific diastereoselectivity. The development of enantioselective versions of these reactions, for instance by using chiral catalysts, is an active area of research. nih.gov

Elucidating the Reactivity and Mechanistic Pathways of R 3 Iodo Tetrahydrofuran

Stereoselective Transformation Reactions

Stereoselective reactions are of paramount importance in modern organic synthesis, particularly in the construction of enantiomerically pure complex molecules. The defined stereocenter at the C3 position of (R)-3-Iodo-tetrahydrofuran plays a crucial role in directing the outcome of subsequent chemical modifications, allowing for the controlled installation of new stereocenters.

Palladium- and Copper-Catalyzed Cross-Coupling Reactions of the Carbon-Iodine Bond

The carbon-iodine bond in this compound is an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Organoiodides are highly reactive substrates in these transformations due to the low C-I bond dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle.

Palladium-Catalyzed Reactions:

Palladium catalysis is a cornerstone of modern synthetic chemistry for C-C bond formation. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings are widely employed. youtube.com In the context of this compound, these reactions proceed via a general catalytic cycle involving:

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate.

Transmetalation (for Suzuki, etc.) or Olefin Insertion (for Heck): The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, or an alkene inserts into the Pd-C bond.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.

The stereochemistry of the this compound substrate can significantly influence the reaction's stereochemical outcome. For instance, in certain palladium-catalyzed couplings, the use of the (R)-enantiomer has been shown to yield products with high enantiomeric excess (ee), demonstrating effective chirality transfer.

Copper-Catalyzed Reactions:

Copper-catalyzed reactions, particularly Ullmann-type couplings, provide a complementary approach for forming C-C, C-N, C-O, and C-S bonds. acs.orgresearchgate.net These reactions are often advantageous due to the lower cost and toxicity of copper compared to palladium. The general mechanism often involves a Cu(I) species, which can undergo oxidative addition with the alkyl iodide. The resulting organocopper intermediate then reacts with a nucleophile. While the precise mechanisms can be complex and may involve radical pathways, these methods are effective for coupling this compound with a variety of partners, including amines, phenols, and thiols. researchgate.net The choice of ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations. acs.org

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Organoboron Reagent (R-B(OR)₂) | C(sp³)-C(sp²) or C(sp³)-C(sp³) |

| Sonogashira | Pd(0) complex, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Terminal Alkyne (R-C≡CH) | C(sp³)-C(sp) |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precursor, Ligand (e.g., phosphine), Base | Amine (R₂NH) | C(sp³)-N |

| Ullmann-type Coupling | Cu(I) source (e.g., CuI), Ligand, Base | Alcohol (R-OH), Amine (R₂NH), Thiol (R-SH) | C(sp³)-O, C(sp³)-N, C(sp³)-S |

Regio- and Diastereoselective Functionalization of the Tetrahydrofuran (B95107) Ring

Beyond reactions at the C-I bond, the existing stereocenter and the functionality of the THF ring in this compound can direct further functionalization of the ring itself. The spatial orientation of the bulky iodine atom can create steric hindrance, favoring the approach of reagents from the less hindered face of the molecule, leading to high diastereoselectivity. masterorganicchemistry.com

For example, reactions involving the generation of an adjacent carbocation or radical can be influenced by the stereochemistry at the C3 position. Electrophilic additions to derivatives of this compound or cyclization reactions designed to form substituted tetrahydrofurans often exhibit high levels of stereocontrol. nottingham.ac.uknih.gov Methods like iodocyclization of alkene-containing alcohols are used to synthesize such structures, where the stereochemical outcome is dictated by the geometry of the starting material and the reaction conditions. nottingham.ac.uk This inherent stereochemical information is valuable for building complex polycyclic systems where relative and absolute stereochemistry must be precisely controlled.

Radical Chemistry of the Carbon-Iodine Moiety

The weak C-I bond (dissociation energy ≈ 55 kcal/mol) makes this compound an excellent precursor for the generation of a secondary alkyl radical at the C3 position under mild conditions. This radical can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Halogen Atom Transfer Processes

Halogen Atom Transfer (XAT) is a fundamental process in radical chemistry where a radical abstracts a halogen atom from a substrate to generate a new radical and a new halide. youtube.com For this compound, this typically involves its reaction with an initiating radical (R'•), which abstracts the iodine atom to form the C3-centered tetrahydrofuranyl radical and R'-I.

R'• + (R)-3-Iodo-THF → R'-I + (R)-3-THF•

This process is a key step in many radical chain reactions. The feasibility of the transfer depends on the relative bond dissociation energies of the newly formed bond (R'-I) and the cleaved C-I bond. youtube.com This method can be initiated photochemically, thermally, or with redox-active species, and it allows for the generation of the key tetrahydrofuranyl radical under neutral conditions, preserving other sensitive functional groups in the molecule. rsc.org

Reductive Cleavage of the C-I Bond

The C-I bond can be reductively cleaved to replace the iodine atom with a hydrogen atom, effectively dehalogenating the molecule. This transformation is commonly achieved via a radical chain mechanism using reagents like tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) (TTMSS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org

The mechanism proceeds as follows:

Initiation: The initiator (e.g., AIBN) generates a radical upon heating or photolysis.

Propagation:

The initiator radical reacts with Bu₃SnH to produce the tributyltin radical (Bu₃Sn•).

The Bu₃Sn• radical abstracts the iodine atom from this compound, forming Bu₃SnI and the (R)-3-tetrahydrofuranyl radical.

The tetrahydrofuranyl radical abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the reduced product ((R)-tetrahydrofuran, if no other substituents are present) and regenerating the Bu₃Sn• radical to continue the chain. libretexts.org

This reductive cleavage is a reliable method for removing the iodine atom after it has served its synthetic purpose, for instance, after directing the stereochemistry of a previous step.

Atom Transfer Radical Additions (ATRAs)

Atom Transfer Radical Addition (ATRA) is a powerful, atom-economical reaction for forming both a C-C and a C-X bond in a single step. nih.gov In this process, the (R)-3-tetrahydrofuranyl radical, generated from this compound, adds to an alkene. The resulting adduct radical then abstracts an iodine atom from another molecule of the starting iodo-tetrahydrofuran to yield the final product and propagate the radical chain.

(R)-3-Iodo-THF + H₂C=CHR → I-CH₂-CHR-(R)-3-THF

This reaction can be initiated thermally, photochemically, or, more recently, through the use of transition metal or photoredox catalysts. nih.govrsc.org Catalytic methods, employing copper, ruthenium, or iridium complexes, are particularly effective as they operate under mild conditions and can suppress unwanted side reactions like polymerization. rsc.orgchemrxiv.org The ATRA reaction allows the C3-substituted tetrahydrofuran motif to be appended to a variety of olefinic substrates, providing a versatile route to more complex structures.

| Reaction Type | Typical Reagents | Key Intermediate | Overall Transformation |

|---|---|---|---|

| Halogen Atom Transfer (HAT) | Radical Initiator (R'•) | (R)-3-Tetrahydrofuranyl radical | C-I → C• |

| Reductive Cleavage | Bu₃SnH or TTMSS, AIBN | (R)-3-Tetrahydrofuranyl radical | C-I → C-H |

| Atom Transfer Radical Addition (ATRA) | Alkene, Initiator or Catalyst (e.g., Cu(I), photoredox) | (R)-3-Tetrahydrofuranyl radical | Addition of THF and I across a C=C bond |

Ring-Opening and Functional Group Interconversions of Chiral Tetrahydrofuran Derivatives

The reactivity of chiral iodo-tetrahydrofuran derivatives, such as this compound, is characterized by two principal potential pathways: functional group interconversion at the carbon-iodine bond and cleavage of the tetrahydrofuran ring. The C-I bond is the weakest carbon-halogen bond, making the iodine atom an excellent leaving group in nucleophilic substitution and a reactive site for organometallic cross-coupling reactions. Consequently, functional group interconversion via substitution at the C-3 position is the most common and synthetically useful reaction pathway for this substrate.

Ring-opening of the tetrahydrofuran ether linkage is a less common transformation under typical nucleophilic conditions due to the inherent stability of the five-membered ring. Such reactions generally require harsh conditions or specialized catalysts. For instance, nickel-catalyzed ring-opening of aryl-substituted tetrahydrofurans with Grignard reagents has been demonstrated to proceed with inversion of stereochemistry at the electrophilic carbon nih.gov. While mechanistically distinct, this illustrates that C-O bond cleavage in the THF ring is achievable, though it is not the preferred pathway for 3-halotetrahydrofurans in the presence of common nucleophiles. The primary focus of the reactivity of this compound remains the strategic functionalization of the C-I bond.

Conversion to Chiral Amines and Other Functionalized Systems

The iodine atom in this compound serves as a versatile handle for introducing a wide array of chemical functionalities, most notably through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. These transformations allow for the synthesis of valuable chiral building blocks, including chiral amines and complex carbon skeletons, while controlling the stereochemistry at the C-3 position.

Conversion to Chiral Amines via Nucleophilic Substitution

The direct conversion of this compound to the corresponding chiral amine, (S)-3-aminotetrahydrofuran, is a representative example of a nucleophilic substitution reaction. The process typically involves the reaction of the alkyl iodide with ammonia (B1221849) (NH₃). The reaction proceeds through an S_N_2 mechanism, where the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom bonded to the iodine. This attack occurs from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at the C-3 center.

A significant challenge in this synthesis is the potential for multiple alkylations. The primary amine product, (S)-3-aminotetrahydrofuran, is itself a nucleophile and can react with another molecule of this compound. This subsequent reaction leads to the formation of a secondary amine. This process can continue, yielding tertiary amines and ultimately quaternary ammonium (B1175870) salts nih.govacs.org. The reactivity of the amine product is often greater than that of ammonia, making it difficult to stop the reaction selectively at the primary amine stage . To favor the formation of the primary amine, a large excess of ammonia is typically used to increase the probability that an this compound molecule will collide with an ammonia molecule rather than the amine product nih.gov.

Synthesis of Other Functionalized Systems

The utility of this compound extends beyond amination to the synthesis of a diverse range of functionalized systems. The labile C-I bond can be displaced by various nucleophiles or engaged in modern cross-coupling reactions.

Nucleophilic Substitution Reactions: A variety of functional groups can be introduced at the C-3 position via S_N_2 reactions. This approach allows for the creation of new C-N, C-S, C-O, and C-C bonds with predictable stereochemical outcomes (inversion of configuration).

Table 1: Examples of Nucleophilic Substitution Products from this compound

| Nucleophile | Reagent Example | Product Functional Group | Resulting Compound (Stereochemistry) |

| Azide Ion | Sodium Azide (NaN₃) | Azide | (S)-3-Azido-tetrahydrofuran |

| Cyanide Ion | Sodium Cyanide (NaCN) | Nitrile (Cyano) | (S)-3-Cyano-tetrahydrofuran |

| Thiolate Ion | Sodium Thiophenoxide (NaSPh) | Thioether | (S)-3-(Phenylthio)-tetrahydrofuran |

| Alkoxide Ion | Sodium Methoxide (NaOCH₃) | Ether | (S)-3-Methoxy-tetrahydrofuran |

| Hydroxide Ion | Sodium Hydroxide (NaOH) | Alcohol | (S)-3-Hydroxy-tetrahydrofuran |

Transition Metal-Catalyzed Cross-Coupling Reactions: The development of transition-metal catalysis has significantly broadened the scope of transformations available for alkyl halides, including secondary iodides like this compound. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between an alkyl halide and an organoboron compound, typically a boronic acid. Nickel-catalyzed protocols have been developed that are effective for the coupling of unactivated secondary alkyl iodides and bromides with aryl- and alkenylboronic acids acs.orgnih.gov. This allows for the direct arylation or vinylation at the C-3 position of the tetrahydrofuran ring.

Heck-Type Reactions: The Heck reaction traditionally couples aryl or vinyl halides with alkenes. However, methods have been developed for the palladium-catalyzed Heck-type reaction of unactivated alkyl iodides acs.orgnih.gov. This process, which may involve a hybrid organometallic-radical mechanism, allows for the formation of a new C-C bond by coupling the iodo-tetrahydrofuran with an alkene acs.orgnih.gov.

Sonogashira Coupling: This reaction couples a halide with a terminal alkyne to form a C-C bond, creating an internal alkyne. It is most common for aryl and vinyl halides but has been extended to unactivated alkyl halides organic-chemistry.orglibretexts.org. This provides a direct route to introduce an alkynyl functional group onto the tetrahydrofuran scaffold.

Buchwald-Hartwig Amination: While most prevalent for aryl halides, the Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds acsgcipr.orgwikipedia.org. It serves as a modern, catalytic alternative to classical nucleophilic substitution for the synthesis of amines, offering a different set of conditions and potentially broader substrate scope wikipedia.org.

Table 2: Cross-Coupling Reactions for Functionalization of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Nickel or Palladium | C(sp³)–C(sp²) | 3-Aryl/Vinyl-tetrahydrofuran |

| Heck Reaction | Alkene | Palladium | C(sp³)–C(sp²) | 3-Alkenyl-tetrahydrofuran |

| Sonogashira | Terminal Alkyne | Palladium/Copper | C(sp³)–C(sp) | 3-Alkynyl-tetrahydrofuran |

| Buchwald-Hartwig | Amine | Palladium | C(sp³)–N | 3-Amino-tetrahydrofuran |

Advanced Mechanistic Studies on Stereocontrol and Reaction Selectivity

Probing Reaction Pathways in Iodocyclization

The formation of 3-iodotetrahydrofurans from homoallylic alcohols is generally understood to proceed via an electrophilic iodocyclization mechanism. This process is initiated by the activation of the alkene by an electrophilic iodine species, leading to the formation of a cyclic intermediate that is subsequently attacked by the pendant hydroxyl group.

Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the intricate details of these reaction pathways. These studies have revealed that the 5-endo-trig cyclization, while seemingly disfavored by Baldwin's rules, can proceed efficiently in the presence of an electrophile. The reaction is believed to proceed through a chair-like transition state, which plays a crucial role in determining the stereochemical outcome of the reaction.

The general mechanism is believed to involve the formation of an iodonium (B1229267) ion intermediate. The intramolecular nucleophilic attack by the hydroxyl group then proceeds in a stereospecific manner, leading to the formation of the tetrahydrofuran (B95107) ring. The stereochemistry of the final product is dictated by the facial selectivity of the initial electrophilic attack and the subsequent intramolecular cyclization.

Characterization of Key Radical Intermediates

While the iodocyclization reaction is predominantly considered to proceed through an ionic pathway involving an iodonium ion, the potential involvement of radical intermediates, particularly under certain reaction conditions, cannot be entirely dismissed. The characterization of such transient species is challenging but crucial for a complete mechanistic understanding.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the detection and characterization of radical species. wikipedia.org In the context of haloalkoxylation reactions, EPR spectroscopy, often in conjunction with spin trapping techniques, can provide evidence for the formation of radical intermediates. mdpi.cominterchim.frljmu.ac.ukresearchgate.net Spin trapping involves the use of a diamagnetic "spin trap" molecule that reacts with a transient radical to form a more stable radical adduct, which can then be observed by EPR. wikipedia.orginterchim.fr

While direct EPR spectroscopic evidence for radical intermediates in the specific formation of (R)-3-Iodo-tetrahydrofuran is not extensively documented in the literature, studies on related halogenation and cyclization reactions suggest that radical pathways can be operative, especially under photochemical conditions or in the presence of radical initiators.

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool for characterizing reaction intermediates. mpg.dewiley.com While not directly detecting radical species, NMR can provide evidence for the formation of key ionic intermediates, such as iodonium ions. nih.gov The observation of characteristic chemical shifts and coupling constants can help to confirm the presence and structure of these intermediates in solution.

Factors Governing Enantio-, Diastereo-, and Regioselectivity in Tetrahydrofuran Formation and Functionalization

The stereochemical outcome of the iodocyclization reaction is highly dependent on a number of factors that influence the enantio-, diastereo-, and regioselectivity of the transformation.

Enantioselectivity: Achieving high enantioselectivity in the synthesis of this compound from a prochiral homoallylic alcohol requires the use of a chiral catalyst or reagent that can differentiate between the two enantiotopic faces of the double bond. This is often achieved through the use of chiral ligands in combination with a metal catalyst or by employing a chiral iodine source.

Diastereoselectivity: In substrates with pre-existing stereocenters, the diastereoselectivity of the iodocyclization is influenced by the steric and electronic properties of the substituents. The reaction often proceeds through a chair-like transition state, and the substituents will preferentially occupy equatorial positions to minimize steric interactions, thus dictating the relative stereochemistry of the newly formed stereocenters.

Regioselectivity: The regioselectivity of electrophilic cyclization of unsaturated alcohols is a critical aspect, determining whether a five-membered tetrahydrofuran ring or a six-membered tetrahydropyran (B127337) ring is formed. While 5-endo cyclizations are generally disfavored by Baldwin's rules for radical and anionic closures, in electrophile-mediated reactions, the formation of the five-membered ring is often favored. nih.gov Factors such as the substitution pattern on the double bond and the nature of the electrophile can influence the regiochemical outcome. nih.govnih.gov

Table 1: Factors Influencing Stereoselectivity in Iodocyclization

| Factor | Influence on Selectivity | Key Observations |

| Substrate Control | Diastereoselectivity | Pre-existing stereocenters on the homoallylic alcohol chain direct the approach of the electrophile and the conformation of the transition state. |

| Reagent Control | Enantioselectivity | Chiral, non-racemic iodine sources or catalysts can induce facial selectivity in the attack on the prochiral double bond. |

| Catalyst Control | Enantioselectivity and Diastereoselectivity | Chiral Lewis acids or transition metal complexes can create a chiral environment that influences the stereochemical outcome. |

| Solvent Effects | Diastereo- and Enantioselectivity | The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing selectivity. |

| Temperature | Diastereoselectivity | Lower reaction temperatures generally lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy. |

Ligand and Additive Effects in Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods for the synthesis of this compound is a key area of research. The choice of chiral ligand and the use of additives can have a profound impact on the enantioselectivity and efficiency of the iodocyclization reaction.

Chiral Ligands: Chiral phosphine (B1218219) ligands are a prominent class of ligands used in asymmetric catalysis. wikipedia.org These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical course of the reaction. In the context of iodocyclization, chiral phosphine ligands can be used in conjunction with a metal catalyst to achieve high levels of enantioselectivity. The steric and electronic properties of the phosphine ligand can be fine-tuned to optimize the catalytic performance. escholarship.orgsemanticscholar.org

Additives: Additives can play a crucial role in modulating the reactivity and selectivity of catalytic reactions. researchgate.netnih.gov In asymmetric iodocyclization, additives can influence the reaction in several ways:

Lewis Acids: Lewis acids can coordinate to the hydroxyl group of the homoallylic alcohol, increasing its nucleophilicity and promoting the cyclization step. Chiral Lewis acids can also induce enantioselectivity.

Co-catalysts: In some systems, a co-catalyst may be used to regenerate the active catalytic species.

Stereodirecting Additives: Recent studies have shown that certain additives can act as stereodirecting agents, controlling the facial selectivity of the iodocyclization. For instance, in the synthesis of nucleosides, the use of NaI or PPh3S as an additive can selectively lead to the formation of either the β- or α-anomer. researchgate.netnih.gov This highlights the powerful role that additives can play in controlling the stereochemical outcome of a reaction. nih.gov

Table 2: Influence of Ligands and Additives on Asymmetric Iodocyclization

| Component | Role in Asymmetric Synthesis | Examples |

| Chiral Phosphine Ligands | Induce enantioselectivity by creating a chiral catalytic environment. | BINAP, DuPhos, and other P-chiral phosphines. wikipedia.org |

| Chiral Diimine Ligands | Form chiral metal complexes that catalyze the asymmetric transformation. | Pybox, BOX ligands. |

| Lewis Acid Additives | Enhance reactivity and can induce enantioselectivity if chiral. | Ti(OiPr)4, Sc(OTf)3, chiral boranes. |

| Base Additives | Neutralize acidic byproducts and can influence reaction rate and selectivity. | NaHCO3, K2CO3, pyridine. |

| Stereodirecting Additives | Control the stereochemical outcome by interacting with intermediates or transition states. | NaI, PPh3S. researchgate.netnih.gov |

Research Applications of R 3 Iodo Tetrahydrofuran in Complex Molecule Synthesis

Chiral Building Block in Natural Product Synthesis and Analogs

The enantiomerically pure tetrahydrofuran (B95107) core is a key structural feature in numerous natural products, including lignans, polyether ionophores, and a large family of compounds known as annonaceous acetogenins, which exhibit a diverse range of biological activities such as antitumor and antimicrobial effects. nih.gov The stereoselective synthesis of these complex molecules often relies on the use of chiral precursors that can introduce the required stereocenters with high fidelity.

(R)-3-Iodo-tetrahydrofuran serves as an excellent starting material for introducing the chiral THF moiety. The carbon-iodine bond can participate in various coupling reactions, allowing for the attachment of complex side chains, or it can be substituted by other nucleophiles to build the carbon skeleton of the target natural product. For example, the synthesis of 2,3,5-trisubstituted tetrahydrofuran natural products, a class of molecules that has garnered significant interest from synthetic chemists, can be facilitated by using such chiral building blocks. rsc.org The defined stereochemistry at the 3-position of this compound is crucial for controlling the stereochemical outcome of subsequent reactions, which is paramount in total synthesis where multiple chiral centers are often constructed.

Table 1: Examples of Natural Product Classes Containing the Tetrahydrofuran Moiety

| Natural Product Class | Core Structure | Common Biological Activities |

| Annonaceous Acetogenins | Tetrahydrofuran ring with a long aliphatic chain | Antitumor, Antiprotozoal, Antimicrobial nih.govresearchgate.net |

| Lignans | Dimer of phenylpropanoid units, often containing THF rings | Antitumor, Antiviral nih.gov |

| Polyether Ionophores | Complex structures with multiple THF and/or tetrahydropyran (B127337) rings | Antibiotic, Ionophoric nih.govresearchgate.net |

| Marine Terpenoids | Isoprenoid-derived structures containing THF rings | Anticancer, Antibiotic, Antikinetoplastid nih.gov |

Versatile Intermediate for Pharmaceutically Relevant Compounds

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, found in many approved drugs and clinical candidates. researchgate.net Its ability to form hydrogen bonds and its conformational properties make it an attractive component for designing ligands that can interact with biological targets such as enzymes and receptors. Chiral THF units, in particular, are key intermediates in the synthesis of a wide range of therapeutics, including antiviral agents and antibiotics.

This compound functions as a versatile intermediate for creating these pharmaceutically relevant molecules. The iodine atom can be readily displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) to introduce diverse functionalities necessary for biological activity. This versatility is critical in drug discovery for the generation of compound libraries to explore structure-activity relationships (SAR). For instance, substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides, which have shown potential as Factor Xa inhibitors for antithrombotic therapy, can be synthesized from precursors derived from chiral 3-substituted tetrahydrofurans. google.com Furthermore, the THF moiety has been instrumental in the design of potent HIV protease inhibitors, where it acts as a P2 ligand; modifications on this ring system can significantly impact binding affinity and antiviral potency. nih.gov

Table 2: Role of the Tetrahydrofuran Moiety in Pharmaceuticals

| Drug/Compound Class | Target/Application | Role of THF Moiety | Key Synthetic Precursor |

| HIV Protease Inhibitors (e.g., Amprenavir, Darunavir) | HIV Protease | Acts as a potent P2 ligand, crucial for binding to the enzyme's active site. nih.gov | Chiral 3-hydroxy- or 3-amino-tetrahydrofuran derivatives. |

| Factor Xa Inhibitors | Factor Xa (Coagulation Cascade) | Forms part of the core scaffold, orienting substituents for optimal binding. | Substituted 3-amino-tetrahydrofuran-3-carboxylic acids. google.com |

| Antiviral Agents | Various viral targets | Serves as a key structural component in nucleoside analogues. researchgate.net | Chiral tetrahydrofuran derivatives. researchgate.net |

Precursor for Novel Chiral Heterocycles and Derivatives

Beyond its direct incorporation into target molecules, this compound is a valuable precursor for the synthesis of novel chiral heterocycles and other complex derivatives. The reactivity of the carbon-iodine bond allows for its use in intramolecular cyclization reactions to form fused or spirocyclic ring systems. For example, a simple synthetic pathway has been developed to create novel chiral enantioenriched 2,2-disubstituted tetrahydrofuran derivatives starting from related chiral precursors. researchgate.netresearchgate.net

The transformation of the iodo-group can initiate cascades or domino reactions, leading to the rapid construction of molecular complexity from a relatively simple starting material. nih.gov This enables the exploration of new chemical space, which is essential for the discovery of compounds with unique properties. The synthesis of novel N-heterocyclic compounds containing a 1,2,3-triazole ring system, for example, often involves multi-step sequences where a versatile, chiral starting material can dictate the stereochemistry of the final product. nih.gov By leveraging the inherent chirality and reactivity of this compound, chemists can design and synthesize a wide range of new chiral molecules and scaffolds for various research applications. nih.gov

Conclusion and Future Perspectives in R 3 Iodo Tetrahydrofuran Chemistry

Current Challenges in the Asymmetric Synthesis of Iodo-Tetrahydrofurans

The synthesis of highly substituted tetrahydrofurans with precise stereochemical control remains a significant challenge in organic chemistry. While numerous methods exist for the construction of the tetrahydrofuran (B95107) ring, achieving high levels of both diastereoselectivity and enantioselectivity, particularly for polysubstituted systems, requires sophisticated strategies. researchgate.netorganic-chemistry.org

One of the primary hurdles is controlling the stereochemical outcome during cyclization reactions. For instance, in iodocyclization reactions of unsaturated alcohols, factors like stereoelectronic effects and allylic strain play a crucial role in determining the diastereoselectivity of the resulting iodo-tetrahydrofuran. nih.govresearchgate.net Crafting reaction conditions that favor a single diastereomer often requires careful substrate design and catalyst selection. A one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization has been developed to access 2,5-polysubstituted tetrahydrofurans with high enantioselectivities (up to 97% ee), demonstrating a successful, albeit complex, approach to overcoming these challenges. chemistryviews.org

Furthermore, the catalytic asymmetric synthesis of highly substituted tetrahydrofurans is an area with few established organocatalytic methods. researchgate.net Developing new catalytic systems that can generate multiple stereocenters on the tetrahydrofuran core in a single, efficient step is a key objective for synthetic chemists. This includes tandem reactions, such as the double Michael addition strategy, which can produce 2,3,4-trisubstituted tetrahydrofurans with high enantio- and diastereoselectivities. researchgate.net

Table 1: Examples of Stereoselective Tetrahydrofuran Synthesis

| Reaction Type | Catalyst/Method | Yield | Stereoselectivity | Reference |

| Asymmetric Henry/Iodocyclization | Copper Catalyst | High | Up to 97% ee | chemistryviews.org |

| Double Michael Addition | Organocatalyst | - | High enantio- and diastereo-selectivities | researchgate.net |

| [3+2] Annulation | Sn(OTf)₂ | Up to 95% | Up to 99:1 dr | organic-chemistry.org |

Exploration of Novel Reactivity and Catalytic Transformations

The carbon-iodine (C-I) bond in (R)-3-Iodo-tetrahydrofuran is a focal point for exploring novel chemical reactivity. Organoiodides are well-established precursors in a variety of transition metal-catalyzed cross-coupling reactions. Recently, gold-catalyzed C–S cross-coupling reactions have been developed, allowing aryl and vinyl iodides to react with disulfides under mild conditions, showcasing the expanding utility of the C-I bond. acs.org

Beyond traditional cross-coupling, the field of hypervalent iodine chemistry offers exciting prospects. Chiral iodoarenes are emerging as environmentally benign alternatives to transition metal catalysts for a range of oxidative transformations. nih.govrsc.org These reagents can facilitate reactions such as α-functionalization of ketones, dearomatization of phenols, and functionalization of alkenes. rsc.org The development of novel chiral hypervalent iodine(III) reagents, derived from chiral iodoarenes, has enabled catalytic stereoselective reactions with high enantiomeric excess. rsc.orgcardiff.ac.uk While much of this research has focused on iodoarenes, the principles could be extended to aliphatic organoiodides like this compound, potentially unlocking new catalytic cycles where the chiral iodine-containing fragment actively participates in stereoselective bond formation. cardiff.ac.uk

The exploration of C-N axially chiral iodoarenes as organocatalysts for stereoselective α-oxytosylation of ketones demonstrates the potential for inducing chirality through carefully designed iodine-based catalysts. nih.gov This opens the door to investigating this compound not just as a substrate, but as a potential precursor to a chiral catalyst or reagent that can transfer its stereochemical information to other molecules.

Emerging Roles in the Development of Advanced Synthetic Methodologies

The true value of a molecule like this compound lies in its application as a chiral building block for the construction of complex, value-added molecules. nbinno.com In modern organic synthesis, chiral building blocks are indispensable for creating stereochemically defined molecules for the pharmaceutical, agrochemical, and materials science industries. nbinno.comnih.govbuchler-gmbh.com

This compound serves as a versatile synthetic intermediate. The reactive C-I bond provides a handle for introducing a wide array of functional groups through substitution or cross-coupling reactions, while the inherent chirality of the tetrahydrofuran ring directs the stereochemical outcome of subsequent transformations. nbinno.com This allows for the efficient assembly of complex natural products and drug candidates. acs.org

Advanced synthetic strategies are increasingly relying on such well-defined chiral synthons. For example, a one-pot sequence involving allylboration, hydroboration, iodination, and cyclization has been developed for the asymmetric synthesis of 2- and 2,3-disubstituted tetrahydrofurans from simple aldehydes, achieving yields of 56–81% and enantiomeric excess of 86–99%. acs.org This methodology highlights how a sequence of reliable reactions, including an iodination step, can be integrated to build molecular complexity rapidly and with high stereocontrol. The use of this compound and its derivatives in such multi-step, one-pot procedures represents a powerful approach to streamlining the synthesis of enantiomerically pure compounds.

As the demand for stereochemically pure and complex molecules grows, the role of chiral building blocks like this compound will continue to expand. Its ability to serve as a reliable source of chirality and a platform for diverse chemical transformations ensures its place in the development of the next generation of advanced synthetic methodologies.

Q & A

Q. What are the recommended synthetic routes for (R)-3-Iodo-tetrahydrofuran in laboratory settings?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or iodination of tetrahydrofuran derivatives. For example:

- Nucleophilic Substitution : Reacting (R)-3-hydroxytetrahydrofuran with hydroiodic acid (HI) under controlled acidic conditions.

- Oxidative Iodination : Using iodine (I₂) with oxidizing agents like hydrogen peroxide (H₂O₂) in tetrahydrofuran precursors.

Key considerations include maintaining stereochemical integrity by using chiral catalysts or enantiopure starting materials. Reaction monitoring via TLC or GC-MS is advised .

Q. Table 1: Synthetic Methods Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | HI, H₃PO₄, 60°C, 12h | 65-75 | ≥95 | |

| Oxidative Iodination | I₂, H₂O₂, CH₂Cl₂, RT, 6h | 50-60 | ≥90 |

Q. How should this compound be stored to ensure stability in research applications?

- Methodological Answer :

- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation and iodide degradation.

- Use amber glass vials to minimize light exposure, as iodinated compounds are photosensitive.

- Regularly test for peroxide formation using peroxide test strips, especially if stored long-term .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and iodination position (e.g., δ ~3.5–4.0 ppm for tetrahydrofuran protons).

- X-ray Crystallography : For absolute configuration verification (e.g., using Cu-Kα radiation at 153 K) .

- HPLC : Chiral columns (e.g., Chiralcel OD-H) to assess enantiopurity (>98% for synthetic batches) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric synthesis?

- Methodological Answer : The (R)-configuration enhances regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). For example:

- Mechanistic Insight : The iodine atom’s spatial orientation directs nucleophilic attack to the β-position, favoring trans-addition products.

- Case Study : In Pd-catalyzed couplings, (R)-3-Iodo-THF yields 85% enantiomeric excess (ee) compared to 40% for the (S)-isomer .

Q. What experimental strategies resolve contradictions in kinetic data for this compound-mediated reactions?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to distinguish solvent effects vs. substrate reactivity.

- Variable-Temperature Studies : Perform reactions at 25°C, 40°C, and 60°C to calculate activation parameters (ΔH‡, ΔS‡).

- Statistical Modeling : Apply Akaike Information Criterion (AIC) to compare competing kinetic models (e.g., first-order vs. pseudo-zero-order) .

Q. What toxicological protocols are recommended for handling this compound in metabolic studies?

- Methodological Answer :

- In Vitro Assays : Use HepG2 cells to assess hepatic metabolism; monitor iodide release via ion chromatography.

- In Vivo Safety : Follow EPA IRIS guidelines for tetrahydrofuran derivatives, including LD₅₀ testing in rodents (oral, dermal routes) .

- PPE Requirements : Wear nitrile gloves, FFP3 respirators, and use fume hoods with ≥100 ft/min airflow .

Data Contradictions and Resolution

- Peroxide Formation Risk : While (R)-3-Iodo-THF is stable under inert storage , prolonged exposure to air increases peroxide levels, requiring rigorous testing .

- Stereochemical Purity : HPLC data from synthetic batches may conflict with X-ray results; cross-validate using polarimetry and vibrational circular dichroism (VCD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.